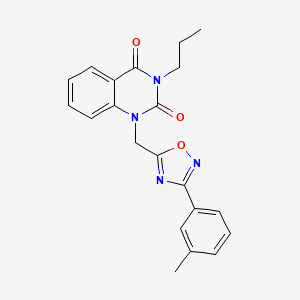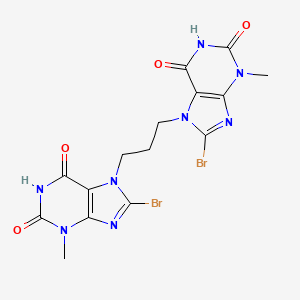
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid are stereoisomers of a tricarboxylic acid compound. These compounds are structurally similar to citric acid but differ in the position of the hydroxyl group. They are known for their roles in various biochemical processes and have applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid can be achieved through enantioselective synthesis methods. One approach involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed under optimized conditions .
Industrial Production Methods: Industrial production of these compounds often involves microbial synthesis. For example, the microbial production of (2R,3S)-isocitric acid, a related compound, has been achieved using natural, mutant, and recombinant strains of Yarrowia lipolytica. The cultivation conditions are optimized to enhance the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid have numerous applications in scientific research. They are used as biochemical reagents for the analysis of enzymes such as aconitate hydratase and isocitrate dehydrogenase
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific enzymes and molecular pathways. For example, (2R,3S)-isocitric acid is an intermediate of the tricarboxylic acid cycle and plays a crucial role in cellular respiration. It interacts with enzymes such as aconitate hydratase and isocitrate dehydrogenase, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) and other tricarboxylic acids. These compounds share structural similarities but differ in the position of functional groups.
Uniqueness: The uniqueness of (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid and (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid lies in their specific stereochemistry, which influences their biochemical properties and interactions with enzymes. This makes them valuable tools in scientific research and potential therapeutic agents.
Properties
Molecular Formula |
C14H20O14 |
|---|---|
Molecular Weight |
412.30 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C7H10O7/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t2*3-,7-/m10/s1 |
InChI Key |
KTKGACLAXAFYNU-WNSGUHBHSA-N |
Isomeric SMILES |
C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O.C[C@]([C@@H](CC(=O)O)C(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(CC(=O)O)C(=O)O)(C(=O)O)O.CC(C(CC(=O)O)C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103022.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14103028.png)


![2-bromo-4H-thieno[3,2-b]pyrrole](/img/structure/B14103045.png)
![N-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103046.png)
![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)
![3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103054.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103060.png)

![[(1S,3R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14103076.png)
![[4-Acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] 3-phenylprop-2-enoate](/img/structure/B14103080.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14103087.png)
![9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B14103090.png)
